[1-(Cyclopropylmethyl)piperidin-3-yl]methanamine is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring and a cyclopropylmethyl group. Its molecular formula is , and it has a molecular weight of 168.28 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, often serving as an intermediate in the development of various pharmaceuticals and biologically active compounds.
The compound is synthesized through various chemical reactions, often utilizing reagents such as sodium hydroxide and solvents like ethanol or methanol. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable compound in both academic and industrial research settings.
[1-(Cyclopropylmethyl)piperidin-3-yl]methanamine falls under the category of amines, specifically secondary amines due to the presence of two alkyl groups attached to the nitrogen atom. It is also classified within the broader category of piperidine derivatives, which are known for their biological activity and utility in drug development.
The synthesis of [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine typically involves reductive amination techniques. This method combines aldehydes or ketones with amines in the presence of reducing agents to form amines.
The compound's structure can be represented as follows:
[1-(Cyclopropylmethyl)piperidin-3-yl]methanamine can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied. For example, oxidation may yield cyclopropylmethyl ketone derivatives while reduction may produce cyclopropylmethylamine derivatives.
The mechanism of action for [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine involves its interaction with biological targets within cells. It may bind to specific receptors or enzymes, modulating their activity and leading to alterations in cellular functions. The precise molecular targets depend on the context of its application, particularly in drug development where it may influence pathways related to neurotransmission or other physiological processes.
[1-(Cyclopropylmethyl)piperidin-3-yl]methanamine has several significant applications:
[1-(Cyclopropylmethyl)piperidin-3-yl]methanamine belongs to the piperidine-alkylamine class, characterized by a six-membered, saturated nitrogen heterocycle substituted with an aliphatic primary amine. Its molecular formula is C₁₀H₂₀N₂, with a molecular weight of 168.28 g/mol [1]. The structure features two critical pharmacophoric elements:
The cyclopropylmethyl moiety profoundly influences the molecule’s physicochemical profile. Compared to unsubstituted piperidinylmethanamine or N-methyl analogues, this group enhances lipophilicity (predicted LogP ~0.5-1.0) while maintaining moderate polarity, as evidenced by a polar surface area (PSA) of ~16.5 Ų [5]. The cyclopropane ring’s high bond angle strain contributes to:
Table 1: Key Structural and Physicochemical Properties of [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine
Property | Value/Descriptor | Significance |
---|---|---|
IUPAC Name | [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine | Standardized chemical identifier |
Molecular Formula | C₁₀H₂₀N₂ | Elemental composition |
Molecular Weight | 168.28 g/mol | Mass for stoichiometric calculations |
SMILES | NCC1CN(CC2CC2)CCC1 | Linear notation of molecular structure |
Hydrogen Bond Donors | 2 (primary NH₂ + piperidine NH⁺) | Capacity for H-bond donation to targets |
Hydrogen Bond Acceptors | 3 (piperidine N + NH₂) | Capacity for H-bond acceptance |
LogP (Predicted) | ~0.8-1.2 | Measure of lipophilicity, influences membrane permeability |
Polar Surface Area | ~16.5 Ų | Indicator of cell permeability, particularly blood-brain barrier penetration |
Biophysically, the molecule exhibits conformational plasticity: The piperidine ring adopts chair and boat conformations, while the cyclopropylmethyl group samples equatorial or axial orientations relative to the piperidine plane. This flexibility allows adaptive binding to diverse protein pockets. The primary amine’s spatial positioning relative to the tertiary amine creates a defined pharmacophore distance (~4.5-6.0 Å between nitrogen atoms), optimal for engaging complementary residues in enzymes or receptors [1] [6]. Liquid-state characterization (common for such amines) aligns with its low melting point and storage at 4°C, as noted in commercial catalog listings [2] [6].
The strategic incorporation of cyclopropylmethyl groups into piperidine scaffolds traces back to efforts optimizing opioid receptor ligands in the late 20th century, where cyclopropylmethyl substitution on nitrogen conferred potent antagonist activity. While [1-(cyclopropylmethyl)piperidin-3-yl]methanamine itself is not a marketed drug, its structural lineage appears in several pharmacological contexts:
GPCR-Targeted Agents: Cyclopropylmethyl-piperidines emerged as key intermediates for G protein-coupled receptor (GPCR) modulators. The cyclopropylmethyl group’s size and stereoelectronics proved optimal for engaging allosteric sites in receptors like κ-opioid or σ receptors, improving selectivity over related targets. Patent literature from the early 2000s reveals derivatives of 3-aminomethyl piperidines bearing N-cyclopropylmethyl groups as core structures for CNS-active compounds, particularly those addressing pain or psychiatric disorders [3] [8].
Metabolic Optimization: Replacing N-methyl or N-allyl groups with cyclopropylmethyl became a strategy to block oxidative N-dealkylation—a common metabolic pathway. The cyclopropyl ring’s strain impedes cytochrome P450-mediated oxidation at the methylene bridge, enhancing pharmacokinetic stability. This property elevated cyclopropylmethyl-piperidines from mere curiosities to privileged motifs in candidate optimization [5] [6].
Fragment-Based Design: By the 2010s, commercial availability of [1-(cyclopropylmethyl)piperidin-3-yl]methanamine (e.g., Enamine catalog #EN300-310447, 95% purity) cemented its role as a building block for fragment libraries. Its "rule-of-three" compliance (MW < 300, HBD ≤ 3, HBA ≤ 3, LogP ≤ 3) made it attractive for screening campaigns targeting protein-protein interactions and allosteric sites [2] [6].
Notably, the compound’s versatility extends beyond CNS targets. Recent patent applications disclose structurally analogous cyclopropylmethyl-piperidinyl amines as:
This historical trajectory underscores a transition from serendipitous discovery to rational deployment of the N-cyclopropylmethyl-3-aminomethylpiperidine motif as a multipurpose pharmacophore.
Scaffold hopping—the replacement of core structures while retaining biological activity—relies on "bioisosteric equivalence" in spatial and electronic features. [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine serves as a versatile scaffold hop due to its balanced physiochemical properties and vectorial display of functional groups. Key applications include:
Piperidine-Pyrrolidine Isosterism: Replacing pyrrolidine cores with this piperidine derivative maintains ring saturation and nitrogen basicity while subtly expanding the distance between substituents. For instance, vasicine-derived pyrrolidines (e.g., anti-Alzheimer’s multi-target ligands) have been scaffold-hopped to piperidinylmethanamines like [1-(cyclopropylmethyl)piperidin-3-yl]methanamine to enhance conformational flexibility and improve blood-brain barrier penetration, leveraging the piperidine’s higher sp³ character (Fsp³ = 0.80) [5] [10].
N-Alkyl Chain Bioisosteres: The N-cyclopropylmethyl group serves as a constrained analogue of larger lipophilic groups. When compared to compounds bearing N-cyclopentylmethyl (CID 61343377) or N-(1-methyl-1H-pyrazol-4-yl)methyl (CAS 1006483-95-9) substituents, this derivative offers reduced molecular weight and lower LogP while preserving target engagement. This enables optimization of drug-likeness during lead hopping [4] [7] [9].
Table 2: Scaffold Hopping Applications of [1-(Cyclopropylmethyl)piperidin-3-yl]methanamine Core
Scaffold Hopping Direction | Example Compound | Structural Alteration | Design Rationale |
---|---|---|---|
Piperidine → Pyrrolidine | Vasicine-derived 3-OH pyrrolidines (VA10) | 5-membered vs. 6-membered saturated ring | Increased conformational flexibility; Enhanced BBB permeability |
N-Substituent Variation | [1-(Cyclopentylmethyl)piperidin-3-yl]methanamine | Cyclopropylmethyl → cyclopentylmethyl | Reduced metabolic stability; Higher lipophilicity |
N-Substituent Variation | [1-((1-Methyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl]methanamine | Cyclopropylmethyl → heteroaryl-methyl | Added H-bond acceptor capacity; Moderate LogP increase |
Ring Functionalization | 1-(Cyclopropylmethyl)-3-(aminomethyl)piperidine-4-ol | Added C4 hydroxy group | Added H-bond donor; Altered 3D conformation |
Scaffold hops incorporating this core frequently target:
The synthesis of hybrid molecules—where this scaffold links pharmacophores via its primary amine—further demonstrates its hopping utility. Coupling through amide bonds or alkyl spacers yields bivalent ligands targeting receptor dimers or enzyme complexes, underscoring the molecule’s adaptability in modern polypharmacology [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0